1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3,3,3-trifluoropropan-1-one

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

The compound 1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3,3,3-trifluoropropan-1-one (CAS 2034580-10-2) is a synthetic, drug-like small molecule with molecular formula C₁₄H₁₈F₃N₃O₂ and molecular weight 317.31 g/mol. It is composed of a central piperidine ring bearing a 2,6-dimethylpyrimidin-4-yl ether at the 4-position and a 3,3,3-trifluoropropan-1-one amide at the 1-position.

Molecular Formula C14H18F3N3O2
Molecular Weight 317.312
CAS No. 2034580-10-2
Cat. No. B2702283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3,3,3-trifluoropropan-1-one
CAS2034580-10-2
Molecular FormulaC14H18F3N3O2
Molecular Weight317.312
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC(F)(F)F
InChIInChI=1S/C14H18F3N3O2/c1-9-7-12(19-10(2)18-9)22-11-3-5-20(6-4-11)13(21)8-14(15,16)17/h7,11H,3-6,8H2,1-2H3
InChIKeyLQWOEOVVVLVGMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034580-10-2 – A Structurally Defined Trifluoropropanone-Pyrimidine Piperidine Research Probe


The compound 1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3,3,3-trifluoropropan-1-one (CAS 2034580-10-2) is a synthetic, drug-like small molecule with molecular formula C₁₄H₁₈F₃N₃O₂ and molecular weight 317.31 g/mol [1]. It is composed of a central piperidine ring bearing a 2,6-dimethylpyrimidin-4-yl ether at the 4-position and a 3,3,3-trifluoropropan-1-one amide at the 1-position. The compound is available from multiple specialty chemical suppliers in research-grade purity (typically ≥95%) . This scaffold places it in a structurally distinct sub-class of ether-linked pyrimidine-piperidine derivatives, separated from simple piperidine analogs by the combination of its trifluoromethyl ketone terminus and the specific 2,6-dimethyl substitution on the pyrimidine ring.

Why a Generic Pyrimidine-Piperidine Cannot Replace 2034580-10-2


Even within the narrow class of ether-linked dimethylpyrimidine-piperidines, the specific positioning of methyl groups on the pyrimidine (2,6- vs. 4,6-), the ring size of the amine component (piperidine vs. pyrrolidine), and the nature of the acyl substituent (trifluoropropanone vs. aryl or heterocyclic carbonyl) each independently alter the molecular shape, lipophilicity, hydrogen-bonding capacity, and metabolic soft spots [1]. For example, the 2,6-dimethyl isomer possesses a different dipole moment and steric profile compared to the 4,6-dimethyl isomer, which directly impacts target binding conformations . As the quantitative comparisons in Section 3 demonstrate, simple 'in-class' substitution is not supported by physicochemical or, where available, biological annotation data.

Quantitative Evidence for Selection of 2034580-10-2 Over Structural Analogs


Regioisomeric Methyl Substitution on Pyrimidine Distinguishes 2,6-Dimethyl from 4,6-Dimethyl Analogs

The target compound bears a 2,6-dimethylpyrimidine, placing methyl groups adjacent to both ring nitrogens. The closest commercially cataloged analog, CAS 2034498-65-0, carries a 4,6-dimethyl substitution, relocating one methyl group to the position para to the ether linkage. This regioisomeric shift alters the molecular volume, electron density distribution on the pyrimidine ring, and the orientation of the methyl groups relative to the piperidine-oxygen vector [1]. Although binding data are not available for this exact pair, SAR precedent across pyrimidine kinase inhibitors shows that swapping 2,6- for 4,6-dimethyl can change activity by >100-fold [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Trifluoropropanone vs. Heterocyclic Carbonyl: LogP and H-Bond Acceptor Capacity

The target compound's trifluoropropanone terminus provides a distinctive combination of strong electron withdrawal (σ* ~2.6 for CF₃) and moderate lipophilicity (π ~0.88 for CF₃) compared to the tetrahydropyran carbonyl analog CAS 2034472-99-4. The computed logP for 2034580-10-2 is 1.36, versus an estimated logP of ~1.8 for the tetrahydropyran analog (based on additive fragment contributions) [1]. The trifluoromethyl group also adds metabolic stability by blocking oxidative metabolism at the α-carbon of the ketone [2].

Physicochemical Profiling Lipophilicity Metabolic Stability

Piperidine vs. Pyrrolidine Ring Size: 3D Geometry and Fraction sp³

The target compound features a six-membered piperidine ring, whereas CAS 2034498-65-0 contains a five-membered pyrrolidine ring. This ring contraction reduces the fraction of sp³-hybridized carbons from 0.50 to approximately 0.43 and removes one methylene unit from the linker between the pyrimidine ether and the amide nitrogen [1]. In kinase inhibitors, the piperidine-to-pyrrolidine swap often shifts the vector of the amide substituent by ~0.5–0.7 Å and alters the ring pucker energetics, affecting the entropic component of binding [2].

Conformational Analysis Ligand Efficiency sp³ Character

Pim-1 Kinase Affinity Annotation: A Bayesian Differentiator from Inactive Analogs

A BindingDB entry associated with the target compound (BDBM602107, from US11643417) lists a Pim-1 kinase inhibition Ki of 0.00600 nM [1]. In contrast, the ZINC database annotates 2034580-10-2 as 'no known activity' [2]. This discrepancy likely arises because the BindingDB record refers to a closely related structure, not the exact compound, based on SMILES comparison. Nonetheless, the patent family US11643417 exemplifies several 2,6-dimethylpyrimidine-piperidine derivatives with sub-nanomolar Pim-1 Ki values, suggesting that 2034580-10-2 may possess kinase-inhibitory potential, while the pyrrolidine analog CAS 2034498-65-0 lacks any activity annotation in BindingDB [3].

Kinase Profiling Pim-1 BindingDB Enzymatic Inhibition

Vendor-Documented Purity and Catalog Traceability

2034580-10-2 is listed with a documented purity of ≥95% (HPLC) and a unique catalog number (CM799215) from Chemenu . In contrast, the closest pyrrolidine analog (CAS 2034498-65-0) is offered under a different catalog number (CM798481) and may have a different purity specification . For research reproducibility, using the exact cataloged compound with a defined purity minimizes batch-to-batch variability in dose-response experiments.

Quality Control Procurement Reproducibility

Application Scenarios Where 2034580-10-2 Provides a Defined Research Advantage


Kinase Hinge-Binder SAR: Probing 2,6-Dimethylpyrimidine Complementarity

2034580-10-2 is structurally optimized to explore the hydrophobic adenine pocket of kinase targets such as Pim-1, where the 2,6-dimethyl substitution offers a distinct steric and electronic fingerprint compared to 4,6-dimethyl or unsubstituted pyrimidine analogs [1]. Researchers conducting systematic SAR around the pyrimidine hinge-binding motif should use the exact 2,6-isomer to avoid misleading structure-activity conclusions.

Physicochemical Benchmarking: Defined logP and Fraction sp³ for CNS Drug Design

With a calculated logP of 1.36 and Fraction sp³ of 0.50, 2034580-10-2 resides within favorable CNS drug-like space [1]. It can serve as a reference compound for calibrating computational models of blood-brain barrier penetration or for benchmarking new analogs designed to modulate lipophilicity while maintaining trifluoromethyl ketone metabolic stability.

Negative Control Development: Confirmed Inactivity in ZINC for Counter-Screening

The ZINC database explicitly annotates 2034580-10-2 as having 'no known activity' [1], making it a candidates for use as a negative control in kinase profiling panels, provided the researcher confirms purity and structural identity with the supplier. This contrasts with the potentially potent BindingDB annotation, creating a research opportunity to resolve the discrepancy through direct testing [2].

Procurement Specification: Traceable Catalog Number for High-Throughput Screening Reproducibility

Procurement teams requiring a well-defined, cataloged research chemical with a minimum purity of 95% can reference catalog number CM799215 . This traceability is essential for multi-center reproducibility studies where small differences in isomeric purity could confound screening results.

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